3-Aminothietane 1,1-dioxide hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1,1-dioxothietan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH/c4-3-1-7(5,6)2-3;/h3H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGQGWRIPXLWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422344-24-8 | |

| Record name | 3-AMINOTHIETANE 1,1-DIOXIDE HCL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Aminothietane 1,1-Dioxide Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of 3-Aminothietane 1,1-dioxide hydrochloride, a heterocyclic building block of increasing importance in modern medicinal chemistry. This document delves into its core chemical and physical properties, spectroscopic profile, synthetic pathways, and chemical reactivity. For drug development professionals, this guide offers critical insights into its role as a versatile scaffold and bioisostere, elucidating how its unique three-dimensional structure and physicochemical characteristics can be leveraged to optimize drug candidates. Safety, handling, and storage protocols are also detailed to ensure safe and effective laboratory use.

Chemical Identity and Physicochemical Properties

This compound is the salt form of a saturated four-membered sulfur heterocycle. The thietane ring is oxidized to a sulfone, and an amino group is present at the 3-position. The sulfone group, a potent electron-withdrawing moiety and hydrogen bond acceptor, imparts significant polarity and metabolic stability. The strained four-membered ring provides a well-defined and rigid three-dimensional geometry, a desirable feature in scaffold-based drug design.

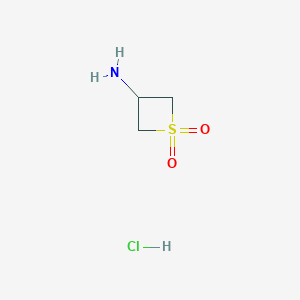

Caption: Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1422344-24-8 | |

| Molecular Formula | C₃H₈ClNO₂S | [1] |

| Molecular Weight | 157.62 g/mol | Calculated |

| Parent Compound | 3-Aminothietane 1,1-dioxide (PubChem CID: 55297114) | [1] |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Storage Conditions | Store in a cool, shaded area under an inert gas. Keep container tightly closed. |[2][3] |

Spectroscopic Profile and Characterization

Accurate characterization is paramount for confirming the identity and purity of the compound. The following sections describe the expected spectroscopic data based on its structure and established principles.

3.1 Proton Nuclear Magnetic Resonance (¹H NMR) The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the thietane ring and the ammonium group.

-

Ring Protons (CH₂): The four protons on the C2 and C4 carbons will appear as complex multiplets in the approximate range of 3.5-4.5 ppm. Their chemical shift is significantly downfield due to the deshielding effect of the adjacent electron-withdrawing sulfone group.

-

Ring Proton (CH): The single proton on the C3 carbon, adjacent to the ammonium group, will also be a multiplet, likely in a similar or slightly more downfield region than the CH₂ protons.

-

Ammonium Protons (NH₃⁺): A broad singlet is expected for the three ammonium protons, typically appearing further downfield. This peak's key characteristic is its tendency to exchange with deuterium oxide (D₂O); upon adding a drop of D₂O to the NMR sample, this signal will diminish or disappear, which is a classic confirmatory test for labile protons like those in amines and alcohols.[4]

3.2 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) The ¹³C NMR spectrum should display three signals for the three unique carbon atoms in the thietane ring.

-

C2 and C4: These equivalent carbons will produce a single signal, shifted downfield due to the proximity of the sulfone group.

-

C3: This carbon, bonded to the nitrogen, will appear as a distinct signal, also in the downfield region.

3.3 Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

S=O Stretching: The sulfone group will exhibit two strong, characteristic absorption bands. An asymmetric stretching band typically appears around 1300-1350 cm⁻¹ and a symmetric stretching band around 1120-1160 cm⁻¹.

-

N-H Stretching: The ammonium group (NH₃⁺) of the hydrochloride salt gives rise to a very broad and strong absorption in the 2400-3200 cm⁻¹ region. This broadness is a result of extensive hydrogen bonding.

-

C-H Stretching: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

3.4 Mass Spectrometry (MS) Under typical electrospray ionization (ESI) conditions in positive mode, the mass spectrum would not show the parent mass of the hydrochloride salt. Instead, it will display the protonated molecular ion of the free base.

-

Expected Ion: [M+H]⁺ corresponding to the free amine (C₃H₇NO₂S), with an expected m/z of approximately 122.02.

Synthesis and Purification Overview

The synthesis of this compound generally involves a multi-step process starting from simpler precursors. The core strategy involves the formation of the thietane ring, oxidation of the sulfide to a sulfone, and introduction of the amino group.

Caption: Generalized synthetic workflow.

Protocol Outline:

-

Oxidation: Thietan-3-ol is oxidized to 3-hydroxythietane 1,1-dioxide.[5] Common and effective oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[6] The choice of reagent depends on scale, safety considerations, and desired purity profile.

-

Amination: The hydroxyl group of 3-hydroxythietane 1,1-dioxide is converted to an amino group. This is typically not a direct substitution but proceeds through a more reactive intermediate. A common strategy involves converting the alcohol to a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with an azide source (like sodium azide), and subsequent reduction of the azide to the primary amine.

-

Salt Formation: The resulting free base, 3-aminothietane 1,1-dioxide, is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt, which can then be isolated by filtration.[7]

Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/ether.

Chemical Reactivity and Stability

5.1 Reactivity of the Amino Group The primary amino group is the main site of reactivity. As a nucleophile, it readily participates in standard amine chemistry, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

5.2 The Role and Stability of the Sulfone Moiety The sulfone group is chemically robust and generally unreactive under common synthetic conditions. Its primary role is electronic and steric:

-

Electron-Withdrawing Nature: It significantly lowers the basicity of the amino group compared to a simple alkyl amine.

-

Hydrogen Bond Acceptor: The two oxygen atoms are strong hydrogen bond acceptors, which can enhance binding affinity to biological targets and improve aqueous solubility.

-

Metabolic Stability: The sulfone is highly resistant to metabolic degradation, making it an attractive feature for designing long-acting drug candidates.

5.3 Ring Stability Thietane 1,1-dioxides demonstrate good stability across a range of conditions. They are generally stable to acidic conditions (e.g., 1 M HCl) and various nucleophiles.[6] However, caution is advised under strongly basic conditions (e.g., 1 M NaOH), where degradation via elimination can occur.[6]

Significance in Medicinal Chemistry

The thietane ring is an increasingly popular motif in drug discovery, valued as a "non-classical" bioisostere and a tool for escaping "flatland"—the predominance of flat, aromatic rings in drug molecules.[8][9]

6.1 A Bioisosteric Scaffold 3-Aminothietane 1,1-dioxide can serve as a bioisosteric replacement for other common chemical groups, helping to overcome challenges in drug development. For instance, the thietane ring can act as a more polar and three-dimensional substitute for a gem-dimethyl or carbonyl group.[9] This substitution can fine-tune physicochemical properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Caption: Thietane dioxide as a versatile bioisostere.

6.2 Impact on Physicochemical Properties Incorporating this scaffold into a lead compound can have several beneficial effects:

-

Solubility: The high polarity of the sulfone group often leads to a significant improvement in aqueous solubility, a common hurdle in drug development.

-

Three-Dimensionality: The puckered, rigid ring introduces a defined 3D geometry, which can enhance binding selectivity and reduce off-target effects.

-

Metabolic Resistance: The sulfone moiety blocks potential sites of metabolism, such as oxidation that might occur on an analogous carbocyclic ring.[9]

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care. The following information is based on data for structurally related compounds.[10][11][12]

Table 2: GHS Hazard Information (Anticipated)

| Hazard Class | Statement | Precautionary Codes (Examples) |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | P270, P301+P317, P330 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317 |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |

| STOT - Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340 |

7.1 Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a laboratory fume hood to avoid inhalation of dust.[13]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[2]

7.2 Storage

-

Keep the container tightly sealed to prevent moisture absorption.

-

Store in a cool, dry, and well-ventilated place.[2]

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

7.3 Spill & First Aid

-

Spill: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable container for disposal.[13]

-

Inhalation: Move the person to fresh air. If feeling unwell, seek medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[2]

-

Ingestion: Rinse mouth and seek medical attention.[2]

Conclusion

This compound is a valuable and strategic building block for researchers in drug discovery. Its well-defined 3D structure, combined with the robust and polar sulfone group, offers a powerful tool for modulating the physicochemical and ADME properties of drug candidates. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe application in the synthesis of novel therapeutics.

References

- 1. 3-Aminothietane 1,1-dioxide | C3H7NO2S | CID 55297114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Latymer360 | Virtual tour generated by Panotour [latymer-upper.org]

- 4. m.youtube.com [m.youtube.com]

- 5. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]

- 6. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP1138677A1 - Process for the preparation of 11-amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f][1,2]-thiazepine and application to the synthesis of tianeptine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 67041261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

An In-depth Technical Guide to the Structure Elucidation of 3-Aminothietane 1,1-Dioxide Hydrochloride

This guide provides a comprehensive overview of the analytical methodologies and spectral interpretations essential for the definitive structure elucidation of 3-aminothietane 1,1-dioxide hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices and presents a self-validating system of protocols for robust characterization.

Introduction: The Significance of a Strained Heterocycle

This compound is a fascinating and increasingly important structural motif in medicinal chemistry. The thietane ring, a four-membered heterocycle containing a sulfur atom, is inherently strained. When oxidized to the sulfone (1,1-dioxide), the ring becomes electron-deficient and conformationally restricted. The presence of a protonated amino group further enhances its potential for specific molecular interactions, making it a valuable building block in the design of novel therapeutics.[1][2] The hydrochloride salt form is often utilized to improve the compound's stability and aqueous solubility.

A thorough and unambiguous confirmation of its chemical structure is paramount before its application in any research or development pipeline. This guide outlines a multi-technique approach to achieve this, ensuring the identity, purity, and structural integrity of the molecule.

The Strategic Approach to Structure Elucidation

The elucidation of a novel compound's structure is akin to solving a puzzle. Each analytical technique provides a unique piece of information, and only when all pieces are assembled does a clear and complete picture emerge. Our strategy for this compound is based on a synergistic combination of spectroscopic and spectrometric methods.

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality of Experimental Choice: The rigid and strained nature of the thietane ring, coupled with the electron-withdrawing sulfone group, leads to a unique electronic environment for the protons and carbons. NMR is exquisitely sensitive to these electronic differences, allowing for the precise mapping of the molecule's connectivity.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound, based on established principles and data from analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (methine) | 4.5 - 4.8 | Multiplet | |

| H-2, H-4 (methylene) | 3.8 - 4.2 | Multiplet | |

| -NH₃⁺ (ammonium) | 8.5 - 9.5 | Broad Singlet |

Expert Interpretation:

-

The methine proton (H-3) is expected to be significantly deshielded due to the inductive effect of the adjacent ammonium group and the sulfone.

-

The methylene protons (H-2 and H-4) will also be downfield because of the deshielding effect of the sulfone group. Their signals will likely be complex due to geminal and vicinal coupling.

-

The ammonium protons will appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (methine) | 50 - 55 |

| C-2, C-4 (methylene) | 60 - 65 |

Expert Interpretation:

-

The methylene carbons (C-2 and C-4) are expected to be further downfield than the methine carbon (C-3) due to the direct attachment to the strongly electron-withdrawing sulfone group. This is a characteristic feature of thietane 1,1-dioxides.

-

The C-3 carbon, attached to the nitrogen, will also be deshielded, but to a lesser extent than the alpha-carbons to the sulfone.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH and CH₂ signals.

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the overall connectivity.

-

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Causality of Experimental Choice: The vibrational frequencies of chemical bonds are sensitive to the bond strength and the masses of the connected atoms. IR spectroscopy allows for the direct observation of key functional groups such as the sulfone (S=O) and the ammonium (-NH₃⁺) group. For a closely related compound, 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride, an FTIR spectrum has been reported and can be used as a reference.[3]

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (-NH₃⁺) | 3200 - 2800 | Strong, Broad |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| N-H bend (-NH₃⁺) | 1600 - 1500 | Medium |

| S=O stretch (sulfone) | 1350 - 1300 (asymmetric) | Strong |

| S=O stretch (sulfone) | 1150 - 1100 (symmetric) | Strong |

Expert Interpretation:

-

The broad absorption in the 3200-2800 cm⁻¹ region is characteristic of the stretching vibrations of the ammonium group.

-

The two strong bands for the S=O stretching are definitive evidence for the presence of the sulfone group.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Causality of Experimental Choice: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula of the parent compound (the free base in this case, as the hydrochloride salt will dissociate in the mass spectrometer).

Predicted Mass Spectrometric Data

| Ion | Predicted m/z (for C₃H₇NO₂S) |

| [M+H]⁺ | 122.0270 |

Expert Interpretation:

-

In electrospray ionization (ESI) mass spectrometry, the protonated molecule, [M+H]⁺, where M is the free base 3-aminothietane 1,1-dioxide, is expected to be the most prominent ion in the positive ion mode.

-

Fragmentation patterns can also provide structural information. Common fragmentation pathways might include the loss of SO₂ or cleavage of the thietane ring.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as ESI.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode. For accurate mass measurement, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Single-Crystal X-ray Crystallography: The Ultimate Proof

While not always necessary for routine characterization, single-crystal X-ray crystallography provides an unambiguous three-dimensional structure of a molecule in the solid state.

Causality of Experimental Choice: This technique is the gold standard for structure determination. If a suitable single crystal can be grown, it provides definitive proof of the atomic connectivity, stereochemistry, and conformation of the molecule.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of this compound from a suitable solvent system. This is often the most challenging step.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Conclusion: A Unified Approach to Structural Certainty

The structure elucidation of this compound requires a multi-faceted analytical approach. By integrating the data from NMR, IR, and mass spectrometry, a confident structural assignment can be made. The predicted spectral data provided in this guide, based on sound chemical principles and analogous structures, serves as a robust framework for the interpretation of experimental results. For absolute confirmation, single-crystal X-ray crystallography remains the ultimate arbiter of structure. This comprehensive analytical workflow ensures the highest level of scientific integrity for researchers and drug development professionals working with this important chemical entity.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminothietane 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-aminothietane 1,1-dioxide, a valuable saturated heterocyclic scaffold in medicinal chemistry. The document details established synthetic routes, including the preparation of key intermediates and various methods for the introduction of the amino functionality. A significant focus is placed on the practical, step-by-step experimental protocols, offering insights into reaction mechanisms and optimization strategies. Furthermore, this guide outlines the full suite of analytical techniques required for the unambiguous characterization of the target molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The compiled data and methodologies aim to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and confidently characterize this important building block.

Introduction: The Significance of the Thietane 1,1-Dioxide Moiety

Saturated four-membered heterocyclic rings have emerged as crucial structural motifs in modern drug discovery. Their inherent ring strain and non-planar geometries offer unique conformational constraints and novel exit vectors for substituent positioning, often leading to improved physicochemical properties and biological activity. Among these, the thietane 1,1-dioxide scaffold has garnered significant attention as a bioisostere for various functional groups, enhancing metabolic stability and aqueous solubility of drug candidates. The introduction of an amino group at the 3-position of this ring system provides a key handle for further derivatization, making 3-aminothietane 1,1-dioxide a versatile building block for the synthesis of diverse compound libraries.

Synthetic Strategies and Methodologies

The synthesis of 3-aminothietane 1,1-dioxide typically proceeds through a multi-step sequence, commencing with the formation of the thietane ring, followed by oxidation to the sulfone, and finally, the introduction of the amino group. Several routes have been explored, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

Synthesis of the Thietane Core and Oxidation

A common and efficient strategy to construct the thietane-1,1-dioxide framework begins with the readily available thietan-3-ol. This intermediate can be synthesized from epichlorohydrin and a sulfur source. The subsequent oxidation of the sulfide to the corresponding sulfone is a crucial step, typically achieved with strong oxidizing agents.

Experimental Protocol: Synthesis of 3-Hydroxythietane 1,1-Dioxide

A robust method for the oxidation of thietan-3-ol involves the use of hydrogen peroxide in the presence of a catalyst, such as sodium tungstate.[1]

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thietan-3-ol (1.0 eq) and sodium tungstate (catalytic amount, e.g., 0.035 eq) in a suitable solvent mixture like ethyl acetate and acetic acid.[1]

-

Step 2: Oxidation. Cool the mixture in an ice bath (10-15 °C). Slowly add a solution of hydrogen peroxide (e.g., 49% w/w, 1.5 eq) dropwise, maintaining the internal temperature.[1]

-

Step 3: Reaction Monitoring and Work-up. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the addition of an aqueous solution of sodium metabisulfite.

-

Step 4: Isolation and Purification. Remove the water under reduced pressure. Suspend the residue in acetone and filter to remove inorganic salts. Concentrate the filtrate to obtain the crude 3-hydroxythietane 1,1-dioxide, which can be further purified by crystallization.[1]

Introduction of the Amino Group

With 3-hydroxythietane 1,1-dioxide in hand, the next critical transformation is the introduction of the amino group at the C3 position. Several synthetic methodologies can be employed for this conversion, each with its own advantages and considerations.

A common approach involves the conversion of the hydroxyl group to a good leaving group, such as a halide, followed by nucleophilic substitution with an amine source.

Experimental Protocol: Synthesis of 3-Chlorothietane 1,1-Dioxide

The conversion of 3-hydroxythietane 1,1-dioxide to its chloro-derivative can be achieved using thionyl chloride.[2]

-

Step 1: Reaction Setup. In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxythietane 1,1-dioxide (1.0 eq) in a suitable solvent such as chlorobenzene. Add a base, for example, 3-picoline (1.1 eq).[2]

-

Step 2: Chlorination. Heat the mixture to 60-65 °C. Add thionyl chloride (SOCl₂) (2.0 eq) dropwise.

-

Step 3: Reaction Monitoring and Work-up. Monitor the reaction by TLC. After completion, concentrate the reaction mixture under reduced pressure. Quench the residue with ice-cold water.

-

Step 4: Isolation. The solid product, 3-chlorothietane 1,1-dioxide, can be collected by filtration and dried.[2]

Experimental Protocol: Synthesis of 3-Aminothietane 1,1-Dioxide Hydrochloride

The subsequent reaction with an ammonia equivalent provides the desired product.

-

Step 1: Amination. In a sealed pressure vessel, dissolve 3-chlorothietane 1,1-dioxide (1.0 eq) in a solution of ammonia in a suitable solvent (e.g., methanol or isopropanol).

-

Step 2: Reaction Conditions. Heat the mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

-

Step 3: Isolation. After cooling to room temperature, the precipitated product, this compound, can be collected by filtration, washed with a cold solvent, and dried under vacuum.

An alternative and often high-yielding method involves the conversion of the hydroxyl group to an azide, followed by reduction to the amine. This two-step process generally proceeds with high fidelity.

Step A: Azide Formation

This can be achieved via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) or by converting the alcohol to a sulfonate ester followed by substitution with sodium azide.

Step B: Azide Reduction

The reduction of the azide to the primary amine can be accomplished using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or with a reducing agent like triphenylphosphine followed by hydrolysis (Staudinger reaction).

In-depth Characterization

The unambiguous identification and purity assessment of 3-aminothietane 1,1-dioxide are paramount. A combination of spectroscopic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the structure of 3-aminothietane 1,1-dioxide.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to exhibit distinct signals for the methine proton at the 3-position and the two diastereotopic methylene protons at the 2- and 4-positions.

-

Expected Chemical Shifts (δ) and Multiplicities:

-

The methine proton (CH-NH₃⁺) at C3 is expected to appear as a multiplet in the downfield region, typically around 4.5-4.7 ppm , due to the deshielding effects of the adjacent sulfone and ammonium groups.

-

The methylene protons (CH₂) at C2 and C4 will likely appear as complex multiplets due to geminal and vicinal coupling. Their chemical shifts are anticipated to be in the range of 3.8-4.2 ppm .

-

The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule.

-

Expected Chemical Shifts (δ):

-

The methine carbon (C3) bearing the amino group is expected to resonate at approximately 50-55 ppm .

-

The methylene carbons (C2 and C4) adjacent to the sulfone group will be significantly deshielded and are expected to appear in the region of 60-65 ppm .

-

Table 1: Summary of Expected NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | C3-H | 4.5 - 4.7 | Multiplet |

| ¹H | C2-H₂, C4-H₂ | 3.8 - 4.2 | Multiplet |

| ¹³C | C3 | 50 - 55 | CH |

| ¹³C | C2, C4 | 60 - 65 | CH₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

N-H stretching: A broad absorption band in the region of 3200-2800 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺).

-

S=O stretching: Two strong absorption bands are expected for the sulfone group. The asymmetric stretch typically appears around 1300-1350 cm⁻¹ , and the symmetric stretch is observed in the 1120-1160 cm⁻¹ region.

-

C-N stretching: A medium intensity band may be observed in the 1000-1250 cm⁻¹ range.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For the hydrochloride salt, electrospray ionization (ESI) is a suitable technique.

-

Expected Molecular Ion Peak:

-

In the positive ion mode, the base peak is expected to correspond to the protonated molecule [M+H]⁺, where M is the free base (3-aminothietane 1,1-dioxide). The expected m/z would be approximately 122.03 .

-

Conclusion

This technical guide has detailed the primary synthetic routes and comprehensive characterization techniques for 3-aminothietane 1,1-dioxide. The provided experimental insights and expected analytical data serve as a valuable resource for researchers in medicinal chemistry and drug development. The strategic application of this versatile building block, enabled by the robust synthetic and analytical methodologies outlined herein, will undoubtedly contribute to the advancement of novel therapeutic agents.

References

CAS number for 3-Aminothietane 1,1-dioxide hydrochloride

An In-Depth Technical Guide to 3-Aminothietane 1,1-dioxide Hydrochloride: A Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a saturated heterocyclic compound of increasing importance in medicinal chemistry. The thietane dioxide motif is recognized as a valuable bioisosteric replacement for commonly used groups, offering improvements in physicochemical properties such as solubility and metabolic stability. This document details the compound's chemical identity, physicochemical properties, synthesis methodologies, and its strategic application in drug development. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique chemical scaffold in the design of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid that serves as a key intermediate and building block. The central four-membered thietane ring is conformationally constrained, and the sulfone group acts as a strong hydrogen bond acceptor, enhancing aqueous solubility. The primary amine provides a versatile synthetic handle for further molecular elaboration.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| CAS Number | 1422344-24-8 | [1] |

| Molecular Formula | C₃H₈ClNO₂S | N/A |

| Molecular Weight | 157.62 g/mol | N/A |

| IUPAC Name | 1,1-Dioxothietan-3-amine hydrochloride | N/A |

| Appearance | White to off-white solid | N/A |

| Storage Temperature | Room Temperature, under inert atmosphere | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically originates from precursors like 3-hydroxythietane. The general strategy involves the oxidation of the thietane sulfide to the corresponding sulfone, followed by the introduction of the amino functionality.

General Synthesis Workflow

The conversion of a thietane precursor to the final amine hydrochloride salt involves a multi-step process. A common pathway begins with the oxidation of a suitable thietan-3-ol derivative. The hydroxyl group is then converted into a better leaving group or directly displaced to introduce a nitrogen-containing moiety, which is subsequently converted to the primary amine.

The oxidation of the sulfide to the sulfone is a critical step, often employing robust oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation is mechanistically significant as it dramatically alters the electronic properties and geometry of the ring, rendering it more polar and metabolically stable. The choice of chlorinating agent for converting the intermediate alcohol, such as thionyl chloride, is crucial for achieving high yields and purity.[2]

Caption: Generalized synthetic workflow for 3-Aminothietane 1,1-dioxide HCl.

Applications in Drug Discovery and Development

The thietane 1,1-dioxide scaffold is a bioisostere for various groups, including gem-dimethyl and carbonyl functionalities. Its incorporation into drug candidates can lead to improved pharmacological profiles.

-

Metabolic Stability: The sulfone group is highly resistant to oxidative metabolism, which can increase the half-life of a drug molecule.

-

Aqueous Solubility: As a potent hydrogen bond acceptor, the sulfone moiety often imparts significant aqueous solubility, a critical property for oral bioavailability.

-

Scaffold Rigidity: The strained four-membered ring provides a degree of conformational rigidity, which can be advantageous for locking a molecule into its bioactive conformation, thereby improving potency and selectivity.

-

Novel Chemical Space: The use of thietane derivatives allows for exploration of novel chemical space, moving away from more traditional ring systems and potentially leading to new intellectual property.

Research into related 3-substituted thietane-1,1-dioxides has shown potential for CNS applications, with some derivatives exhibiting antidepressant properties comparable to established drugs like imipramine in preclinical models.[3]

Experimental Protocol: N-Acylation of this compound

This protocol describes a general procedure for the acylation of the primary amine, a common step in synthesizing more complex drug candidates.

Objective: To synthesize N-(1,1-dioxidothietan-3-yl)acetamide as a representative example of derivatization.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

-

Base Addition: Cool the suspension in an ice bath. Add triethylamine (2.2 eq) dropwise to the suspension. The triethylamine serves to neutralize the hydrochloride salt and the HCl generated during the acylation.

-

Acylating Agent Addition: While stirring vigorously at 0 °C, add acetyl chloride (1.1 eq) dropwise. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup - Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Trustworthiness Note: This washing sequence removes water-soluble impurities and the basic catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude N-(1,1-dioxidothietan-3-yl)acetamide by flash column chromatography or recrystallization as needed.

Safety and Handling

While specific toxicity data for this compound is limited, related compounds like 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride carry GHS hazard warnings.[4] Standard laboratory safety protocols should be followed.

-

Hazard Statements (Assumed from related structures):

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of properties, including enhanced metabolic stability, improved aqueous solubility, and conformational rigidity, makes it an attractive scaffold for medicinal chemists. The straightforward synthetic accessibility and the reactive primary amine handle allow for its incorporation into a wide array of molecular architectures, paving the way for the development of next-generation therapeutics.

References

- 1. This compound | 1422344-24-8 [chemicalbook.com]

- 2. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminothietane 1,1-Dioxide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Emergence of a Key Bioisostere in Modern Drug Discovery

3-Aminothietane 1,1-dioxide is a saturated heterocyclic compound that has garnered significant attention from the medicinal chemistry community. Its rigid, four-membered thietane ring, coupled with a polar sulfone and a basic amino group, confers a unique set of properties that make it an attractive building block in drug design. The thietane 1,1-dioxide motif is increasingly utilized as a bioisosteric replacement for other common chemical groups.[1][2] Bioisosterism—the strategy of exchanging molecular fragments with others that have similar physicochemical properties to enhance biological activity, improve pharmacokinetics, or reduce toxicity—is a cornerstone of modern drug design.[3][4][5] This guide provides a comprehensive overview of the core physicochemical properties of 3-aminothietane 1,1-dioxide, offering both theoretical insights and detailed experimental protocols for its characterization.

Molecular Identity and Core Properties

A foundational understanding begins with the molecule's basic structural and chemical identity. This information is critical for all subsequent experimental and computational work.

| Property | Value | Source |

| Chemical Name | 3-Aminothietane 1,1-dioxide | [6] |

| Molecular Formula | C₃H₇NO₂S | [6] |

| Molecular Weight | 121.15 g/mol | [6] |

| CAS Number | 88511-13-1 (Free Base) | Chemical Vendor Data |

| CAS Number | 1422344-24-8 (Hydrochloride Salt) | [7] |

| Appearance | Solid (predicted/from vendors) | Vendor Data |

Acidity and Basicity: The pKa Profile

The ionization state of a molecule at physiological pH is arguably one of its most important properties, governing solubility, permeability, receptor binding, and off-target effects. As an aliphatic amine, 3-aminothietane 1,1-dioxide is basic, readily protonating to form a conjugate acid.

Theoretical Insights and Expected Values

The basicity of the primary amino group is significantly influenced by the adjacent thietane 1,1-dioxide ring. The sulfone group is strongly electron-withdrawing, which is expected to decrease the electron density on the nitrogen atom, thereby lowering its basicity (and the pKa of its conjugate acid) compared to a simple cycloalkylamine like cyclobutylamine.

While no experimental pKa has been published, computational predictions and comparison with related structures suggest a pKa value in the range of 7.5 - 8.5 . This value indicates that at physiological pH (7.4), the compound will exist as a mixture of its neutral and protonated (charged) forms, a crucial consideration for its interaction with biological membranes and targets.

Visualization: Ionization Equilibrium

The following diagram illustrates the pH-dependent equilibrium between the neutral and protonated forms of the molecule.

Caption: Ionization equilibrium of 3-aminothietane 1,1-dioxide.

Authoritative Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for the experimental determination of the pKa value.[8]

Objective: To accurately measure the pKa of 3-aminothietane 1,1-dioxide hydrochloride salt at a controlled temperature (e.g., 25°C or 37°C).

Materials:

-

3-Aminothietane 1,1-dioxide HCl

-

High-purity water (18.2 MΩ·cm)

-

Standardized 0.1 M Potassium Hydroxide (KOH) titrant

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or manual burette

-

Stir plate and stir bar

-

Water-jacketed titration vessel for temperature control

Procedure:

-

Preparation: Accurately weigh approximately 5-10 mg of 3-aminothietane 1,1-dioxide HCl and dissolve it in a known volume (e.g., 50 mL) of 0.15 M KCl solution in the titration vessel.

-

Initial Acidification: Add a small, known volume of 0.1 M HCl to lower the initial pH to ~2-3, ensuring the amine is fully protonated at the start of the titration.

-

Temperature Equilibration: Allow the solution to equilibrate to the target temperature (e.g., 25°C) using the water jacket.

-

Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M KOH solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Collection: Continue the titration until the pH reaches ~11-12, well past the equivalence point.

-

Data Analysis:

-

Plot the measured pH versus the volume of KOH added to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence point (the peak of the derivative curve).

-

The pKa is equal to the pH at the half-equivalence point (the volume of KOH that is half of the volume required to reach the equivalence point).

-

For higher accuracy, use specialized software to fit the titration data to the Henderson-Hasselbalch equation and refine the pKa value.

-

Lipophilicity: logP and logD Profile

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.

Theoretical Insights and Predicted Values

The structure of 3-aminothietane 1,1-dioxide, with its polar sulfone and primary amine, suggests a highly hydrophilic character. The sulfone group is a strong hydrogen bond acceptor, and the amine is both a hydrogen bond donor and acceptor.

| Parameter | Predicted Value | Source |

| XLogP3 | -1.7 | PubChem[6] |

| Topological Polar Surface Area (TPSA) | 68.5 Ų | PubChem[9] |

An XLogP3 value of -1.7 indicates that the neutral form of the molecule is significantly more soluble in water than in an immiscible organic solvent like octanol. The high TPSA further confirms its polar nature. At physiological pH 7.4, where the molecule is partially protonated, its logD value will be even lower (more hydrophilic) than its logP.

Authoritative Protocol: logP Determination by Shake-Flask Method (OECD 107)

This classic method remains the gold standard for experimental logP determination.

Objective: To measure the n-octanol/water partition coefficient (P) of 3-aminothietane 1,1-dioxide.

Materials:

-

3-Aminothietane 1,1-dioxide

-

n-Octanol (reagent grade, pre-saturated with water)

-

High-purity water (pre-saturated with n-octanol)

-

Buffer solution (pH adjusted to ~10-11 to ensure the compound is in its neutral form)

-

Centrifuge tubes with screw caps

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Vortex mixer and mechanical shaker

Procedure:

-

Phase Saturation: Vigorously mix n-octanol and water (or buffer) for 24 hours. Allow the layers to separate completely before use. This ensures thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

-

Partitioning: In a centrifuge tube, combine a precise volume of the aqueous stock solution with a precise volume of the pre-saturated n-octanol (e.g., 5 mL of each).

-

Equilibration: Cap the tube tightly and shake vigorously for at least 1 hour at a controlled temperature. This step ensures the compound has fully partitioned between the two phases.

-

Phase Separation: Centrifuge the tube at high speed to achieve a clean separation of the aqueous and octanol layers.

-

Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC).

-

Calculation: The partition coefficient (P) is calculated as:

-

P = [Concentration]octanol / [Concentration]aqueous

-

logP = log₁₀(P)

-

Visualization: Shake-Flask Workflow

References

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 3. researchgate.net [researchgate.net]

- 4. ctppc.org [ctppc.org]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Aminothietane 1,1-dioxide | C3H7NO2S | CID 55297114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1422344-24-8 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Aminothietane 1,1-dioxide Hydrochloride: A Critical Parameter in Drug Discovery

This guide provides a comprehensive technical overview of the solubility of 3-Aminothietane 1,1-dioxide hydrochloride, a heterocyclic compound of increasing interest in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Significance of this compound and the Imperative of Solubility

The thietane ring, a four-membered sulfur-containing heterocycle, has emerged as a valuable scaffold in modern drug discovery.[3] Its unique three-dimensional structure offers an escape from the "flatland" of traditional aromatic ring systems, often leading to improved physicochemical properties and novel intellectual property. The oxidized form, thietane 1,1-dioxide, further enhances the polarity and hydrogen bonding capacity of the molecule. The amine substituent at the 3-position provides a key site for further chemical modification and interaction with biological targets.[1][2]

This compound (CAS: 1422344-24-8) is the salt form of the parent amine, which significantly influences its solubility and handling properties.[4][5] For any potential therapeutic agent, aqueous solubility is a critical determinant of its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). Poor solubility can be a major hurdle in drug development, leading to low bioavailability and challenging formulation development.[6] Therefore, a thorough understanding and quantitative determination of the solubility of this compound in various solvent systems is a foundational step in its evaluation as a drug candidate or a key building block.

This guide will delve into the physicochemical properties of this compound, with a primary focus on its solubility. We will present a detailed, field-proven protocol for the experimental determination of its solubility and discuss the underlying principles that govern the dissolution of such amine hydrochloride salts.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 1422344-24-8 | [4][5] |

| Molecular Formula | C₃H₈ClNO₂S | [5] |

| Molecular Weight | 157.61 g/mol | [5] |

| Appearance | Solid (predicted) | N/A |

| pKa | (Predicted to be basic due to the amine group) | N/A |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the "shake-flask" method, a gold-standard technique for determining thermodynamic solubility.[6] This method ensures that an equilibrium is reached between the dissolved and undissolved compound, providing a true measure of its solubility in a given solvent.

Materials and Reagents

-

This compound

-

Deionized water

-

Methanol (HPLC grade)

-

Ethanol (HPLC grade)

-

Dimethyl sulfoxide (DMSO) (HPLC grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

pH meter

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Workflow for thermodynamic solubility determination.

Detailed Procedure

-

Preparation of Standard Solutions: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on solubility) at a known concentration (e.g., 10 mg/mL). From this stock, create a series of calibration standards by serial dilution.

-

Sample Preparation:

-

Add an excess amount of this compound (e.g., 10 mg) to several vials. The key is to have undissolved solid remaining at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (water, methanol, ethanol, DMSO, PBS pH 7.4).

-

-

Equilibration:

-

Vortex the vials vigorously for 1 minute to ensure thorough mixing.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the samples for a sufficient time to reach equilibrium (typically 24 hours). A preliminary time-course experiment can be conducted to confirm the time to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.

-

-

Quantification by HPLC:

-

Dilute the supernatant with a suitable mobile phase to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples and the calibration standards onto the HPLC system.

-

Analyze the chromatograms to determine the peak area corresponding to the compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of the compound in the diluted supernatant.

-

Calculate the original solubility in the solvent by multiplying the concentration by the dilution factor.

-

Influence of pH on Solubility: A Critical Consideration for Amine Hydrochlorides

As a hydrochloride salt of a primary amine, the solubility of this compound is expected to be highly dependent on the pH of the aqueous medium.[7] The relationship between the free base, the protonated form, and their respective solubilities is a key factor in drug absorption in the gastrointestinal tract.

Caption: Equilibrium between free base and protonated form.

At low pH, the amine group is protonated, forming the highly polar and water-soluble ammonium salt. As the pH increases towards and above the pKa of the amine, the equilibrium shifts towards the uncharged free base, which is generally less water-soluble and may precipitate out of solution. This is a critical consideration for oral drug delivery, as the compound will encounter a wide range of pH environments from the stomach to the intestines.

Data Presentation and Interpretation

The results of the solubility experiments should be tabulated for clear comparison. The following table is a template for presenting such data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | Hypothetical Value | Hypothetical Value |

| PBS (pH 7.4) | 25 | Hypothetical Value | Hypothetical Value |

| 0.1 M HCl | 25 | Hypothetical Value | Hypothetical Value |

| Methanol | 25 | Hypothetical Value | Hypothetical Value |

| Ethanol | 25 | Hypothetical Value | Hypothetical Value |

| DMSO | 25 | Hypothetical Value | Hypothetical Value |

Interpretation of Expected Results:

-

Aqueous Solubility: The solubility in water and PBS will be of primary interest for physiological relevance. As a hydrochloride salt, it is expected to have moderate to good aqueous solubility.

-

pH Effect: A significantly higher solubility is expected in 0.1 M HCl compared to PBS (pH 7.4) due to the common ion effect and the stabilization of the protonated form.

-

Organic Solvents: High solubility is anticipated in polar protic solvents like methanol and ethanol, and particularly in a highly polar aprotic solvent like DMSO.

Conclusion: From Solubility Data to Informed Drug Development

A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a critical step in the rational design and development of new therapeutic agents. The experimental protocol detailed in this guide provides a robust framework for obtaining reliable and reproducible solubility data. This information is paramount for:

-

Early-stage compound selection and prioritization.

-

Informing the design of in vitro and in vivo studies.

-

Guiding the development of suitable formulations for preclinical and clinical evaluation.

By investing in a comprehensive characterization of fundamental physicochemical properties like solubility, researchers can make more informed decisions, mitigate risks, and ultimately increase the probability of success in the challenging endeavor of drug discovery.

References

- 1. journal.hmjournals.com [journal.hmjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1422344-24-8 [chemicalbook.com]

- 5. eMolecules this compound | 1422344-24-8 | | Fisher Scientific [fishersci.com]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

The Thietane Scaffold: A Frontier in Drug Discovery - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thietane ring, a four-membered sulfur-containing heterocycle, has emerged from relative obscurity to become a compelling structural motif in modern medicinal chemistry. Its unique stereoelectronic properties, including a compact three-dimensional geometry and the ability of the sulfur atom to exist in multiple oxidation states, offer a versatile toolkit for modulating the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive technical overview of the discovery of novel thietane-based compounds, from rational design and synthesis to biological evaluation and mechanistic elucidation. We delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest for innovative therapeutics.

Introduction: The Rise of a Strained Ring in Medicinal Chemistry

Historically, the incorporation of strained ring systems in drug candidates was often met with skepticism due to concerns about metabolic instability. However, the strategic introduction of small, rigid scaffolds like thietane has proven to be a powerful strategy to enhance potency, selectivity, and pharmacokinetic profiles.[1] Unlike its more explored oxygen analog, oxetane, the thietane ring offers a unique set of properties. The sulfur atom, with its different oxidation states (sulfide, sulfoxide, sulfone), allows for fine-tuning of polarity, lipophilicity, and hydrogen bonding capacity.[2] This "three-in-one" character of the thietane moiety provides a powerful tool for lead optimization.[2]

Thietane-containing compounds have demonstrated significant potential across a spectrum of therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications.[1] Notable examples include thietanose nucleosides as antiviral agents and spirocyclic thietanes as potent enzyme inhibitors.[3] This guide will navigate the key aspects of harnessing the potential of this unique scaffold.

Strategic Synthesis of Novel Thietane-Based Compounds

The construction of the strained thietane ring requires careful consideration of synthetic strategy. Several robust methods have been developed, each with its own advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the nature of the starting materials.

Foundational Synthetic Strategies

A variety of synthetic methods have been developed for the construction of thietanes, including intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, and ring expansions of three-membered heterocycles.[3]

Diagram 1: Overview of Major Synthetic Routes to Thietanes

References

- 1. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 3-substituted thietane 1,1-dioxides

An In-depth Technical Guide to the Synthesis, Reactivity, and Application of 3-Substituted Thietane 1,1-Dioxides

Authored by Gemini, Senior Application Scientist

Abstract

Four-membered saturated heterocycles, such as oxetanes and azetidines, have become indispensable motifs in modern medicinal chemistry, valued for the favorable physicochemical properties they impart. Within this class, the thietane 1,1-dioxide scaffold has emerged as a promising, albeit historically understudied, structural unit.[1][2][3] Its unique stereoelectronic properties, high polarity, and metabolic stability make it an attractive bioisostere and a versatile building block for novel chemical entities. This guide provides a comprehensive review of the core synthetic methodologies for accessing 3-substituted thietane 1,1-dioxides, delves into their characteristic reactivity, and explores their burgeoning applications in drug discovery, with a particular focus on their role as carboxylic acid bioisosteres and their potential as central nervous system agents.

Introduction: The Rise of a Versatile Scaffold

The strategic incorporation of small, strained ring systems is a well-established tactic in drug design to navigate and optimize "drug-like" chemical space. Thietanes, saturated four-membered rings containing a sulfur atom, and particularly their oxidized sulfone derivatives (thietane 1,1-dioxides), offer a unique combination of properties.[4] The sulfone group introduces a strong dipole and hydrogen bond accepting capabilities, enhancing polarity and aqueous solubility, while the rigid, three-dimensional nature of the ring can improve binding selectivity and metabolic resistance.

Despite these advantages, the synthetic accessibility of substituted thietane 1,1-dioxides has historically lagged behind that of their oxetane and azetidine counterparts, limiting their exploration.[1][2] However, recent advancements have opened new, divergent pathways to this scaffold, sparking renewed interest in its potential for pharmaceutical and agricultural applications.[1][3] This whitepaper serves as a technical guide for researchers, summarizing the state-of-the-art in the synthesis and application of 3-substituted thietane 1,1-dioxides.

Core Synthetic Strategies: Accessing the Thietane 1,1-Dioxide Ring

The majority of modern, efficient routes to 3-substituted thietane 1,1-dioxides originate from the commercially available and inexpensive precursor, thietan-3-one.[1][5] This ketone provides a versatile handle for introducing a wide array of substituents at the C3 position.

The Thietan-3-one to 3-Hydroxy Intermediate Pathway

A cornerstone of contemporary synthesis is the conversion of thietan-3-one into 3-aryl-3-hydroxythietane 1,1-dioxides. This two-step process forms a critical intermediate for a host of subsequent functionalizations.

-

Nucleophilic Addition: The process begins with the addition of Grignard or organolithium reagents to the carbonyl group of thietan-3-one to generate tertiary 3-hydroxythietanes (thietanols).[1][5]

-

Oxidation: The resulting thietanol is then oxidized to the corresponding thietane 1,1-dioxide. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[1][5]

The workflow below illustrates this fundamental transformation.

Caption: General workflow for synthesizing 3-hydroxythietane 1,1-dioxide intermediates.

Dehydrative Coupling: A Divergent Approach to 3,3-Disubstitution

A significant breakthrough has been the development of methods to use 3-aryl-3-hydroxythietane 1,1-dioxides in dehydrative coupling reactions.[1][2] This strategy involves the in situ generation of a carbocation intermediate at the C3 position via acid catalysis, which is then trapped by a variety of nucleophiles. This approach provides a powerful and divergent route to 3,3-disubstituted thietane 1,1-dioxides.

The choice of catalyst (Lewis or Brønsted acid) is crucial for activating the tertiary alcohol.[1][5] A key challenge in this methodology is mitigating the competing E1 elimination pathway, which leads to the formation of a stable 3-aryl-2H-thiete 1,1-dioxide.[5] Careful control of reaction temperature is often necessary to favor the desired substitution product.[1]

The general mechanism and competing pathways are outlined below.

References

Methodological & Application

A Validated, Scalable Synthetic Route to 3-Aminothietane 1,1-dioxide Hydrochloride

An Application Note for Medicinal and Process Chemistry

Abstract This application note provides a detailed, step-by-step protocol for the synthesis of 3-Aminothietane 1,1-dioxide hydrochloride, a critical building block in modern drug discovery. The thietane dioxide motif is increasingly utilized as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering improved physicochemical properties such as aqueous solubility.[1] The presented four-step sequence commences with the readily available thietan-3-ol, proceeding through a robust oxidation, a highly efficient Mitsunobu azidation, and a clean reduction, culminating in the formation of the stable hydrochloride salt. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and explaining the causal logic behind experimental choices to ensure reproducibility and scalability.

Introduction and Synthetic Strategy

The four-membered thietane ring, particularly in its oxidized 1,1-dioxide form, has emerged as a highly sought-after scaffold in medicinal chemistry. Its rigid, three-dimensional structure and polar sulfone group can favorably modulate a compound's metabolic stability, membrane permeability, and solubility. 3-Aminothietane 1,1-dioxide, in particular, serves as a versatile precursor for introducing this valuable moiety into lead compounds.

The synthetic strategy detailed herein was designed for efficiency, reliability, and the use of well-established chemical transformations. The overall retrosynthesis is outlined below: The target hydrochloride salt is directly accessible from the free amine. The amine is prepared via the reduction of a key azide intermediate. This azide is installed from a commercially available precursor, 3-hydroxythietane 1,1-dioxide, using the highly reliable Mitsunobu reaction. The precursor itself is synthesized through a straightforward oxidation of thietan-3-ol.

Overall Synthetic Workflow

Figure 1: High-level overview of the four-step synthetic sequence.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Organic azides are potentially explosive and should be handled with care, avoiding heat, friction, and heavy metals.[2]

Step 1: Synthesis of 3-Hydroxythietane 1,1-dioxide

This step involves the oxidation of the sulfide in thietan-3-ol to a sulfone. While various oxidizing agents like m-CPBA are effective, the use of hydrogen peroxide with a sodium tungstate catalyst is a cost-effective and scalable method.[3][4]

-

Reagents:

-

Thietan-3-ol (1.0 equiv)

-

Sodium tungstate (Na₂WO₄) (0.01 equiv)

-

Acetic Acid (2 vol)

-

Ethyl Acetate (3 vol)

-

30-50% Hydrogen Peroxide (H₂O₂) (aq.) (1.8 equiv)

-

Sodium hydrogen sulfite (NaHSO₃)

-

Methyl tert-butyl ether (MTBE)

-

Methanol (MeOH)

-

-

Protocol:

-

To a stirred mixture of ethyl acetate (600 mL), acetic acid (400 mL), thietan-3-ol (200.0 g), and sodium tungstate (2.0 g), heat the reaction to 45-50 °C.[5]

-

Carefully add aqueous hydrogen peroxide (e.g., 316.0 g of 48% w/w) dropwise over approximately 4 hours, maintaining the internal temperature below 55 °C. The reaction is exothermic.

-

After the addition is complete, stir the mixture at 45-50 °C for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature (25-30 °C).

-

Slowly add a saturated aqueous solution of sodium hydrogen sulfite to quench the excess peroxide until a negative result is obtained with peroxide test strips.

-

Filter the resulting slurry. Concentrate the filtrate under reduced pressure to obtain a viscous solid.

-

Recrystallize the crude solid from a mixture of MTBE and Methanol to yield 3-hydroxythietane 1,1-dioxide as a white crystalline solid.[5]

-

Step 2: Synthesis of 3-Azidothietane 1,1-dioxide via Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally reliable method for converting primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry.[6] Here, it is used to convert the hydroxyl group into an azide. The reaction mechanism involves the initial formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD or DIAD), which then activates the alcohol for nucleophilic attack by the azide.[6][7][8] Diphenylphosphoryl azide (DPPA) serves as a safe and efficient azide source.

-

Reagents:

-

3-Hydroxythietane 1,1-dioxide (1.0 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.5 equiv)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF) (10 vol)

-

Ethyl Acetate (EtOAc)

-

Saturated aq. Sodium Bicarbonate (NaHCO₃)

-

Brine

-

-

Protocol:

-

Dissolve 3-hydroxythietane 1,1-dioxide (1.0 equiv) in anhydrous THF (10 vol) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).

-

Add triphenylphosphine (1.5 equiv) and diphenylphosphoryl azide (1.5 equiv) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add DIAD (1.5 equiv) dropwise over 30-60 minutes. Ensure the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor by TLC for the disappearance of the starting alcohol.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash successively with saturated aq. NaHCO₃ and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

The crude product contains triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel to afford 3-azidothietane 1,1-dioxide.

-

Step 3: Reduction of 3-Azidothietane 1,1-dioxide

Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation. The only byproduct is nitrogen gas, which simplifies workup.

-

Reagents:

-

3-Azidothietane 1,1-dioxide (1.0 equiv)

-

10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc) (15-20 vol)

-

Hydrogen (H₂) gas

-

-

Protocol:

-

In a hydrogenation vessel, dissolve 3-azidothietane 1,1-dioxide (1.0 equiv) in methanol (15-20 vol).

-

Carefully add 10% Pd/C catalyst under an inert atmosphere.

-

Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-4 atm or ~50 psi).

-

Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS. Hydrogen uptake should cease upon completion.

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (N₂ or Ar).

-